D-gluconate

Descripción

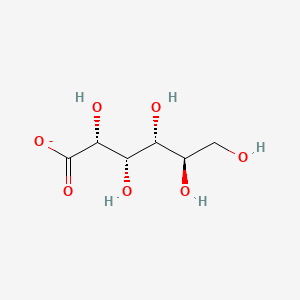

Structure

3D Structure

Propiedades

Número CAS |

608-59-3 |

|---|---|

Fórmula molecular |

C6H11O7- |

Peso molecular |

195.15 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5-/m1/s1 |

Clave InChI |

RGHNJXZEOKUKBD-SQOUGZDYSA-M |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O |

Color/Form |

Powder or granular |

Descripción física |

Solid; [HSDB] White granular solid; [MSDSonline] |

Sinónimos |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to D-Gluconate: Chemical Structure, Properties, and Biological Significance

Abstract

This compound, the conjugate base of D-gluconic acid, is a naturally occurring carbohydrate acid with significant roles in metabolism and diverse industrial applications.[1][2][3] Arising from the oxidation of glucose, it is found in fruits, honey, and wine.[1] Due to its low toxicity and strong chelating properties, this compound and its salts are widely utilized in the pharmaceutical, food, and cosmetic industries. In medicine, it serves as a biologically neutral carrier for mineral cations like calcium, zinc, and iron to treat deficiencies.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological roles, and relevant experimental methodologies for this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is the anion formed from D-gluconic acid, which is the carboxylic acid derivative of D-glucose.[1] In aqueous solutions at physiological pH, the equilibrium favors the gluconate anion.[5] The structure consists of a six-carbon chain with five hydroxyl groups and a carboxylate group at the C1 position.

-

Chemical Name: this compound[6]

-

IUPAC Name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate[7]

-

Molecular Formula: C₆H₁₁O₇⁻[7]

-

Canonical SMILES: C(--INVALID-LINK--[O-])O)O)O">C@HO)O[7]

-

InChI Key: RGHNJXZEOKUKBD-SQOUGZDYSA-M[7]

The D-configuration refers to the stereochemistry at the chiral centers, identical to that of D-glucose. The gluconate anion exhibits a nearly planar zig-zag carbon-chain conformation.[8]

Physicochemical Properties

This compound and its salts are characterized by their high water solubility and low toxicity. The properties of D-gluconic acid and its common salts are summarized below.

| Property | Value | Reference |

| Molecular Weight | 195.15 g/mol (this compound ion) | [7] |

| 196.16 g/mol (D-gluconic acid) | [2][3] | |

| Appearance | White crystalline powder (salts) | [6] |

| Melting Point | 131 °C (D-gluconic acid) | [3][6] |

| Boiling Point | 673.6 °C at 760 mmHg (D-gluconic acid) | [6] |

| Solubility in Water | High; 100 g/L (this compound) | [6] |

| 316 g/L (D-gluconic acid) | [3] | |

| 590 g/L (Sodium gluconate) | [9] | |

| 30 g/L (Calcium gluconate) | [9] | |

| pKa (D-gluconic acid) | 3.86 | [3] |

| LogP | -7.14 (estimated) | [6] |

| Toxicity (Oral Rat LD50) | > 5,000 mg/kg (for Zinc gluconate) | [6] |

Biological Roles and Metabolic Pathways

This compound is a key intermediate in carbohydrate metabolism in many organisms, from bacteria to humans.[9] Its primary metabolic significance lies in its connection to the Pentose Phosphate Pathway (PPP) via the "gluconate shunt."

The Gluconate Shunt

The gluconate shunt is a metabolic route that bypasses the initial, rate-limiting step of the PPP, which is catalyzed by glucose-6-phosphate dehydrogenase.[10] This pathway involves two main enzymatic steps:

-

Glucose Dehydrogenase: D-glucose is oxidized to D-glucono-1,5-lactone, which then hydrolyzes (spontaneously or enzymatically via gluconolactonase) to this compound.[10][11]

-

Gluconokinase: this compound is phosphorylated by gluconokinase (GntK) to form 6-phospho-D-gluconate.[10][11]

Once 6-phospho-D-gluconate is formed, it directly enters the oxidative phase of the Pentose Phosphate Pathway, where it is further metabolized to produce NADPH and precursors for nucleotide biosynthesis.[5] This shunt is particularly important in organisms that utilize the Entner-Doudoroff (ED) pathway for glucose degradation, but gluconokinase activity has also been confirmed in mammals, including humans.[5][10][11]

Role in Drug Development and Therapy

This compound's primary role in pharmaceuticals is as a highly soluble, non-toxic counter-ion for delivering mineral supplements.[3] This application leverages its excellent chelating ability for divalent cations.

Recent research has also explored potential direct therapeutic roles for gluconate. For instance, it has been shown to inhibit the plasma membrane citrate transporter (pmCiC), which is upregulated in some cancer cells.[4] By blocking citrate uptake, gluconate can alter tumor metabolism and reduce growth, suggesting its potential as an anti-cancer agent.[4] Additionally, sodium gluconate has demonstrated antioxidant and anti-inflammatory properties, reducing nitric oxide and inflammatory cytokines like IL-1β and IL-6.[12]

Experimental Protocols

The quantification of this compound is crucial for research in metabolism, food science, and pharmacology. The most common method is a colorimetric enzymatic assay.

Quantification of this compound by Enzymatic Assay

This protocol is based on commercially available kits (e.g., from Sigma-Aldrich, Megazyme, Abcam) which offer a simple and sensitive method for this compound quantification.[13][14]

Principle: The assay employs a coupled enzyme reaction. First, gluconate kinase phosphorylates this compound to this compound-6-phosphate, consuming ATP. Then, 6-phosphogluconate dehydrogenase (6-PGDH) oxidizes this compound-6-phosphate, which results in the reduction of a probe to produce a colorimetric signal (typically measured at 450 nm) or the reduction of NADP+ to NADPH (measured at 340 nm).[15] The signal generated is directly proportional to the amount of this compound in the sample.[16]

Methodology:

-

Sample Preparation:

-

Liquid Samples (e.g., wine, fruit juice): Clear, colorless, and near-neutral samples can be used directly or after dilution.[15] Colored samples may require treatment with polyvinylpolypyrrolidone (PVPP) to remove interfering substances. Acidic samples should be neutralized to ~pH 8.[15]

-

Tissue Samples (~10 mg): Homogenize on ice in 100 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 5 minutes to pellet insoluble material. The resulting supernatant is used for the assay.

-

Cell Samples (~1 x 10⁶ cells): Process similarly to tissue samples.

-

Deproteinization: For samples with high protein content, a deproteinization step using a 10 kDa molecular weight cut-off (MWCO) spin filter or perchloric acid (PCA) precipitation may be necessary.[13]

-

-

Reagent Preparation:

-

Reconstitute all kit components (Assay Buffer, Enzyme Mixes, Probe, Standard) as per the manufacturer's instructions, typically with ultrapure water or the provided assay buffer.[13] Keep enzymes on ice during use.

-

-

Assay Procedure:

-

Standard Curve: Prepare a standard curve using the provided this compound standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

-

Reaction Setup: Add 1–50 µL of sample or standard to wells of a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.

-

Master Mix: Prepare a Master Reaction Mix containing Assay Buffer, ATP, Gluconate Probe, and the required enzymes (Converter, Enzyme Mix, Developer).

-

Incubation: Add 50 µL of the Master Reaction Mix to each well. Mix gently and incubate for 30-40 minutes at 37 °C, protected from light.

-

Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm for colorimetric assays).

-

-

Calculation:

-

Subtract the absorbance of the 0 (blank) standard from all readings.

-

Plot the standard curve of absorbance vs. nmol of this compound.

-

Determine the amount of this compound in the sample from the standard curve. The concentration is calculated as: Concentration = (Amount of Gluconate / Sample Volume) x Dilution Factor

-

Conclusion

This compound is a versatile molecule with fundamental roles in cellular metabolism and expanding applications in the pharmaceutical industry. Its well-characterized chemical structure and physicochemical properties, combined with its low toxicity, make it an ideal component for drug formulation. Furthermore, emerging research into its direct biological activities, such as the modulation of cancer cell metabolism, opens new avenues for therapeutic development. The availability of robust and sensitive analytical methods allows for its precise quantification, facilitating further investigation into its physiological and pathological roles. This guide provides a foundational resource for scientists and researchers aiming to explore the full potential of this compound in their work.

References

- 1. Human Metabolome Database: Showing metabocard for Gluconic acid (HMDB0000625) [hmdb.ca]

- 2. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gluconic acid - Wikipedia [en.wikipedia.org]

- 4. Potential Use of Gluconate in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]

- 6. This compound|lookchem [lookchem.com]

- 7. Gluconate | C6H11O7- | CID 6419706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. abcam.com [abcam.com]

- 14. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 15. ygeia.cl [ygeia.cl]

- 16. labcompare.com [labcompare.com]

An In-depth Technical Guide to D-Gluconate Biosynthesis in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-gluconate, the carboxylate form of D-gluconic acid, is a versatile organic acid with wide-ranging applications in the food, pharmaceutical, and construction industries. In the pharmaceutical sector, it serves as a chelating agent, a component of drug formulations, and a precursor for the synthesis of various therapeutic compounds. Microorganisms, with their diverse metabolic capabilities, offer an efficient and sustainable platform for the production of this compound. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathways in key microorganisms, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes the intricate metabolic networks involved.

Core Biosynthetic Pathways

The microbial biosynthesis of this compound from D-glucose primarily occurs through two distinct routes: a direct oxidative pathway in the periplasm and a cytoplasmic pathway integrated with central carbon metabolism.

The Direct Oxidative Pathway

This is the most prominent and efficient pathway for this compound production, particularly in bacteria such as Gluconobacter oxydans and Pseudomonas species. The key reaction is the direct oxidation of glucose in the periplasmic space, catalyzed by a membrane-bound glucose dehydrogenase (mGDH).[1] This enzyme utilizes a pyrroloquinoline quinone (PQQ) cofactor and transfers electrons to the respiratory chain, contributing to ATP generation.[2] The initial product, D-glucono-δ-lactone, is then hydrolyzed to this compound either spontaneously or by the action of a glucono-δ-lactonase.[2][3]

A key advantage of this pathway is that glucose does not need to be transported into the cytoplasm, allowing for rapid and near-quantitative conversion to gluconate, which then accumulates in the medium.[1]

The Cytoplasmic Pathway

In many fungi, such as Aspergillus niger, and also as a secondary route in some bacteria, this compound is synthesized in the cytoplasm.[2][3] The primary enzyme in this pathway is glucose oxidase (GOx), a flavoprotein that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide.[4] The lactone is subsequently hydrolyzed to this compound. The hydrogen peroxide byproduct is typically detoxified by catalases.[2]

In some microorganisms, a cytoplasmic NAD(P)+-dependent glucose dehydrogenase can also contribute to the formation of D-glucono-δ-lactone from intracellular glucose.[2] The resulting this compound can then be phosphorylated by a gluconokinase to enter the pentose phosphate pathway (PPP).[3]

Quantitative Data on this compound Production

The efficiency of this compound production varies significantly among different microorganisms and is influenced by factors such as the specific strain, fermentation conditions, and genetic modifications.

| Microorganism | Strain | Production Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Aspergillus niger | Wild Type | 58.46 | - | - | [5] |

| Aspergillus niger | Mutant | 99.80 | - | - | [5] |

| Gluconobacter oxydans | Wild Type | ~117 | - | 2.10 | [2] |

| Klebsiella pneumoniae | Genetically Modified | 422 | - | - | [2] |

Table 1: Comparison of this compound Production in Different Microorganisms.

| Enzyme | Microorganism | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Glucose Oxidase | Aspergillus niger UAF-1 | 2.56 | - | 5.5 | 40 | [6] |

| Glucose Oxidase | Aspergillus niger | 7.1 | 17 | 5.5-6.0 | 25-30 | [7] |

| Glucose Oxidase | Aspergillus niger IPBCC.08.610 | 27 | 0.986 | 6 | 30 | [8] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Biosynthesis.

Experimental Protocols

Assay for Glucose Oxidase Activity

This protocol is based on a coupled enzyme assay where the hydrogen peroxide produced by glucose oxidase is used by peroxidase to oxidize a chromogenic substrate.

Materials:

-

50 mM Sodium Acetate Buffer, pH 5.1

-

o-Dianisidine solution (0.21 mM)

-

10% (w/v) β-D-Glucose solution

-

Peroxidase solution (60 purpurogallin units/mL)

-

Enzyme sample (cell-free extract or purified enzyme)

-

Spectrophotometer

Procedure:

-

Prepare a reaction cocktail by mixing 192 mL of 0.21 mM o-dianisidine solution with 40 mL of 10% β-D-glucose solution. Equilibrate to 35°C and adjust the pH to 5.1 if necessary.

-

Pipette 2.9 mL of the reaction cocktail into a cuvette.

-

Add 0.1 mL of the peroxidase solution.

-

Initiate the reaction by adding 0.1 mL of the appropriately diluted enzyme sample.

-

Immediately mix by inversion and record the increase in absorbance at 500 nm for at least 5 minutes.

-

The rate of reaction is proportional to the change in absorbance per minute. One unit of glucose oxidase activity is defined as the amount of enzyme that oxidizes 1.0 µmole of β-D-glucose to D-gluconolactone and H₂O₂ per minute at pH 5.1 at 35°C.[9]

Assay for Membrane-Bound Glucose Dehydrogenase Activity (DCPIP-based)

This assay measures the activity of membrane-bound dehydrogenases by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[10]

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 6.0)

-

DCPIP solution (e.g., 2 mM)

-

Phenazine methosulfate (PMS) solution (e.g., 20 mM)

-

Substrate solution (e.g., 1 M D-glucose)

-

Whole cells or membrane fraction of the microorganism

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DCPIP, and PMS.

-

Add the whole cells or membrane fraction to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding the D-glucose substrate.

-

Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

-

The activity can be calculated using the molar extinction coefficient of DCPIP.

Determination of Gluconate Concentration in Fermentation Broth

High-performance liquid chromatography (HPLC) is a common and accurate method for quantifying gluconate in fermentation samples.

Materials:

-

Fermentation broth sample

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., refractive index detector).[11]

-

Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H₂SO₄).[11]

-

D-gluconic acid standard solutions of known concentrations.

Procedure:

-

Centrifuge the fermentation broth to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Prepare a standard curve by running D-gluconic acid standards of known concentrations on the HPLC.

-

Inject the filtered sample onto the HPLC column.

-

Identify and quantify the gluconate peak in the sample by comparing its retention time and peak area to the standard curve.

Experimental Workflows

Gene Knockout in Gluconobacter oxydans for Metabolic Engineering

Modifying the metabolic pathways of Gluconobacter oxydans through gene knockouts can be a powerful strategy to enhance the production of specific compounds. A common approach involves homologous recombination.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Characterization of Purified Glucose Oxidase from A Newly Isolated Aspergillus Niger UAF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. primescholars.com [primescholars.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Assay: Glucose Oxidase [sigmaaldrich.com]

- 10. Characterization of membrane-bound dehydrogenases from Gluconobacter oxydans 621H via whole-cell activity assays using multideletion strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Gluconate and its Congeners in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentose phosphate pathway (PPP) is a crucial metabolic route, operating in parallel to glycolysis, that is central to cellular biosynthesis and the maintenance of redox homeostasis. While glucose-6-phosphate is the primary entry point, the role of D-gluconate and its phosphorylated derivative, 6-phosphogluconate, is of paramount importance, particularly in the oxidative branch of the pathway. This technical guide provides an in-depth exploration of the function of this compound and 6-phosphogluconate within the PPP. It details the enzymatic conversion of 6-phosphogluconate, the regulation of this key step, and the existence of a "gluconate shunt" that offers an alternative entry into the pathway. Furthermore, this document provides detailed experimental protocols for the quantification of key enzymatic activities and metabolite levels, alongside quantitative data to support these methodologies. Visualized pathways and experimental workflows are presented to facilitate a comprehensive understanding of the core concepts.

Introduction: The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that diverges from glycolysis at the level of glucose-6-phosphate.[1] Its primary functions are anabolic rather than catabolic, focusing on the production of:

-

NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced): A key reductant in various biosynthetic reactions, including fatty acid and steroid synthesis, and a critical component of the cellular antioxidant defense system.[1][2]

-

Ribose-5-phosphate (R5P): A precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA).[1][2]

-

Erythrose-4-phosphate (E4P): A precursor for the synthesis of aromatic amino acids.[1]

The PPP is divided into two distinct phases: the oxidative phase, which is irreversible and generates NADPH, and the non-oxidative phase, which consists of a series of reversible reactions that interconvert sugar phosphates.[1][3]

The Central Role of 6-Phospho-D-Gluconate

The second step of the oxidative phase of the PPP involves the conversion of 6-phospho-D-gluconate. This metabolite is formed from the hydrolysis of 6-phosphoglucono-δ-lactone.[4]

Enzymatic Conversion by 6-Phosphogluconate Dehydrogenase (6PGDH)

6-Phosphogluconate dehydrogenase (6PGDH) is the key enzyme that catalyzes the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate.[5] This reaction is a critical source of cellular NADPH.[5] The overall reaction is as follows:

6-phospho-D-gluconate + NADP⁺ → D-Ribulose-5-phosphate + CO₂ + NADPH + H⁺ [5]

The activity of 6PGDH is subject to regulation, with NADPH acting as an inhibitor.[6] This feedback mechanism ensures that the rate of the oxidative PPP is responsive to the cell's demand for NADPH.[7]

Kinetic Parameters of 6-Phosphogluconate Dehydrogenase

The kinetic properties of 6PGDH have been characterized in various organisms. The Michaelis constants (Km) for its substrates, 6-phosphogluconate and NADP⁺, as well as its maximal velocity (Vmax), provide insights into its catalytic efficiency.

| Parameter | Value | Organism/Tissue | Reference |

| Km for 6-Phosphogluconate | 595 ± 213 µM | Rat Small Intestine | [5] |

| Km for NADP⁺ | 53.03 ± 1.99 µM | Rat Small Intestine | [5] |

| Vmax | 8.91 ± 1.92 U/mg protein | Rat Small Intestine | [5] |

The Gluconate Shunt: An Alternative Entry to the PPP

While the canonical PPP begins with the dehydrogenation of glucose-6-phosphate, some organisms and cell types can utilize an alternative route known as the gluconate shunt.[8] This pathway allows for the entry of glucose into the PPP, bypassing the initial, rate-limiting step catalyzed by glucose-6-phosphate dehydrogenase.[8]

The gluconate shunt involves two key enzymatic steps:

-

Glucose dehydrogenase oxidizes glucose to this compound.[8]

-

Gluconate kinase then phosphorylates this compound to produce 6-phosphogluconate, which directly enters the oxidative phase of the PPP.[8]

This shunt provides metabolic flexibility, allowing cells to channel glucose into the PPP for NADPH and precursor production, even when the primary entry point is constrained.[8]

Figure 1. The Gluconate Shunt as an alternative entry point into the Pentose Phosphate Pathway.

Experimental Protocols

Assay for 6-Phosphogluconate Dehydrogenase (6PGDH) Activity

This protocol describes a continuous spectrophotometric rate determination assay for measuring 6PGDH activity by monitoring the production of NADPH.[5][9]

Principle: The enzymatic activity of 6PGDH is determined by measuring the increase in absorbance at 340 nm, which is characteristic of NADPH formation.[5] The rate of this increase is directly proportional to the 6PGDH activity in the sample.[5]

Materials:

-

100 mM Glycylglycine Buffer (pH 7.5)[5]

-

100 mM 6-Phosphogluconate solution[5]

-

60 mM NADP⁺ solution (prepare fresh)[5]

-

Enzyme sample (e.g., cell lysate, purified protein)

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette by combining the following reagents in the specified final concentrations:

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme sample.

-

Immediately monitor the change in absorbance at 340 nm over time.

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

A blank reaction without the enzyme sample should be run to correct for any non-enzymatic reduction of NADP⁺.

Data Analysis: The activity of 6PGDH can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Figure 2. Experimental workflow for the 6-Phosphogluconate Dehydrogenase activity assay.

Quantification of PPP Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the quantitative analysis of PPP intermediates, including 6-phosphogluconate, using LC-MS.[10][11]

Principle: This method allows for the separation, identification, and quantification of multiple metabolites in a complex biological sample. The use of isotope-coded internal standards can improve quantification accuracy by correcting for matrix effects.[10]

Materials:

-

Biological sample (e.g., cell culture, tissue homogenate)

-

Cold extraction solvent (e.g., 80% methanol)

-

Liquid chromatography system coupled to a mass spectrometer (LC-MS)

-

Appropriate chromatography column (e.g., reversed-phase)

-

Internal standards (optional, but recommended)

Procedure:

-

Metabolite Extraction:

-

Quench metabolic activity rapidly, for example, by flash-freezing the sample in liquid nitrogen.

-

Add cold extraction solvent to the sample.

-

Lyse the cells (e.g., by sonication or bead beating) on ice.

-

Incubate on ice to ensure complete extraction.

-

Clarify the extract by centrifugation at high speed and low temperature to remove cell debris.

-

-

Sample Preparation for LC-MS:

-

Transfer the supernatant containing the metabolites to a new tube.

-

The sample may require derivatization to improve chromatographic separation and detection sensitivity.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Separate the metabolites using a suitable chromatographic gradient.

-

Detect the metabolites using the mass spectrometer in either full scan or selected ion monitoring (SIM) mode.

-

-

Data Analysis:

-

Identify metabolites based on their retention times and mass-to-charge ratios (m/z).

-

Quantify the metabolites by integrating the peak areas and comparing them to a standard curve or an internal standard.

-

Figure 3. General workflow for the quantification of Pentose Phosphate Pathway metabolites by LC-MS.

Conclusion

This compound and its phosphorylated form, 6-phosphogluconate, are integral to the function and regulation of the pentose phosphate pathway. As a key intermediate, 6-phosphogluconate is the substrate for the NADPH-producing enzyme 6PGDH. The existence of the gluconate shunt highlights the metabolic versatility of cells in directing glucose flux into the PPP. The experimental protocols detailed in this guide provide robust methods for investigating the role of these metabolites and the associated enzymatic activities. A thorough understanding of these aspects of the PPP is crucial for researchers in various fields, including metabolism, oncology, and drug development, as targeting this pathway holds therapeutic potential.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mcb.berkeley.edu [mcb.berkeley.edu]

- 8. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Ubiquitous Presence of D-Gluconate in the Plant Kingdom: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-gluconate, the conjugate base of D-gluconic acid, is a naturally occurring carbohydrate acid found throughout the plant kingdom, as well as in fruits and honey[1]. Arising from the simple oxidation of glucose, this molecule plays a role in primary metabolism and has garnered interest for its potential applications in various industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants and fruits, detailing its metabolic context, methods for its quantification, and an exploration of its potential physiological roles.

Natural Occurrence and Quantitative Data

This compound is a constituent of many fruits and vegetables, although its concentration can vary significantly depending on the species, maturity, and environmental conditions. While comprehensive quantitative data across a wide range of plant species remains an area of active research, existing studies provide valuable insights into its prevalence. It is important to distinguish this compound from the related compound D-glucaric acid, which is also found in fruits and vegetables and is sometimes reported in similar contexts.

Published data on D-gluconic acid concentrations in specific fresh fruits and vegetables is sparse in the readily available scientific literature. However, its presence is widely acknowledged in fermented products derived from fruits, such as wine, where it can be present at concentrations up to 0.25%[1][2]. Honey is also a significant natural source, with concentrations reaching up to 1%[1][2]. In one specific case of microbial influence, grapes infected with Botrytis cinerea can exhibit markedly elevated levels of D-gluconic acid, reaching 1-2 g/L.

The following table summarizes available quantitative data on this compound in various plant-derived products. It is important to note the limited scope of currently available data for fresh produce.

| Plant/Fruit/Product | This compound Concentration | Method of Analysis | Reference(s) |

| Wine | Up to 2.5 g/L (0.25%) | Enzymatic/Chromatographic | [1][2] |

| Honey | Up to 10 g/kg (1%) | Enzymatic/Chromatographic | [1][2] |

| Botrytis-infected Grapes | 1-2 g/L | Not specified |

This table will be updated as more quantitative data becomes available.

Metabolic Significance: The Gluconate Shunt

In plants, this compound is an intermediate in a metabolic route known as the "gluconate shunt." This pathway serves as an alternative entry point into the pentose phosphate pathway (PPP), a crucial metabolic cascade for generating NADPH and precursors for nucleotide and amino acid biosynthesis. The gluconate shunt bypasses the initial, often rate-limiting, step of the PPP catalyzed by glucose-6-phosphate dehydrogenase.

The key enzymatic steps of the gluconate shunt are:

-

Oxidation of Glucose: Glucose is oxidized to D-glucono-1,5-lactone, which then hydrolyzes (spontaneously or enzymatically) to this compound. This reaction is catalyzed by glucose dehydrogenase.

-

Phosphorylation of Gluconate: this compound is subsequently phosphorylated by gluconate kinase to produce 6-phospho-D-gluconate, an intermediate of the pentose phosphate pathway.

Potential Signaling Roles of this compound and Other Organic Acids

While this compound is an established metabolic intermediate, its direct role as a signaling molecule in plants is not well-documented. However, organic acids, in general, are increasingly recognized for their involvement in plant signaling pathways, particularly in the context of redox balance and stress responses.

Fluxes through metabolic pathways involving organic acids, such as the pentose phosphate pathway and the TCA cycle, are known to modulate the cellular redox state (e.g., NAD(P)H/NAD(P)+ ratios). These redox fluctuations can act as signals that influence gene expression and physiological responses. For instance, citrate, another organic acid, has been identified as a retrograde signaling molecule that can regulate the expression of nuclear genes.

Therefore, it is plausible that changes in the pool size of this compound, as an intermediate of a key metabolic nexus, could indirectly influence cellular signaling by affecting the overall redox status or the concentrations of other, more direct, signaling molecules. Further research is required to elucidate any specific signaling functions of this compound in plants.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in plant and fruit matrices is essential for understanding its physiological roles. The following sections detail two common analytical approaches: enzymatic assay and high-performance liquid chromatography (HPLC).

General Sample Preparation for Plant and Fruit Tissues

-

Homogenization: Weigh a representative sample of the plant or fruit tissue. Homogenize the tissue in a suitable buffer (e.g., ice-cold assay buffer for enzymatic assays or a solvent mixture for HPLC) to create a uniform slurry.

-

Extraction: Macerate the homogenate for a defined period to ensure complete extraction of this compound.

-

Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) to pellet cellular debris.

-

Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulate matter.

-

Deproteinization (if necessary): For enzymatic assays, it may be necessary to remove proteins that could interfere with the assay. This can be achieved by ultrafiltration using a molecular weight cut-off filter (e.g., 10 kDa).

-

Decolorization (if necessary): For colored extracts (e.g., from berries), treatment with polyvinylpolypyrrolidone (PVPP) can remove pigments that may interfere with spectrophotometric or chromatographic detection.

Enzymatic Assay for this compound Quantification

This method relies on a series of coupled enzymatic reactions that result in the production of a chromophore that can be measured spectrophotometrically. Commercial kits are available for this purpose. The principle involves the phosphorylation of this compound to 6-phospho-D-gluconate, followed by the oxidative decarboxylation of 6-phospho-D-gluconate, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial concentration of this compound.

Materials:

-

This compound Assay Kit (containing assay buffer, enzymes, cofactors, and standards)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Micropipettes and tips

-

96-well microplate (for microplate assays) or cuvettes

Protocol (based on commercially available kits):

-

Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the assay buffer.

-

Sample Preparation: Prepare plant/fruit extracts as described in the general sample preparation section. Dilute the extracts if necessary to bring the this compound concentration within the linear range of the assay.

-

Reaction Setup:

-

Pipette the prepared standards and samples into separate wells of a 96-well plate or cuvettes.

-

Prepare a master mix of the reaction components (enzymes, cofactors, and buffer) according to the kit instructions.

-

Add the reaction mix to each well/cuvette.

-

-

Incubation: Incubate the reaction plate/cuvettes at the recommended temperature for the specified time to allow the enzymatic reactions to proceed to completion.

-

Measurement: Measure the absorbance of each well/cuvette at 340 nm.

-

Calculation: Subtract the absorbance of the blank (no this compound) from the absorbance of the standards and samples. Plot the absorbance of the standards against their concentrations to generate a standard curve. Use the equation of the standard curve to calculate the this compound concentration in the samples.

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

HPLC is a powerful technique for the separation and quantification of organic acids, including this compound, in complex matrices. A common approach for organic acid analysis is reversed-phase HPLC with UV detection at a low wavelength (around 210 nm).

Instrumentation and Conditions (Example):

-

HPLC System: An isocratic or gradient HPLC system with a UV detector. A Refractive Index (RI) detector can also be used, particularly for sugars, but UV is more common for organic acids.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An acidic aqueous buffer, such as 25 mM potassium phosphate monobasic, with the pH adjusted to a low value (e.g., 2.5) with phosphoric acid. The low pH ensures that the organic acids are in their protonated, less polar form, which allows for better retention on the reversed-phase column.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10-20 µL.

Protocol:

-

Standard Preparation: Prepare a stock solution of D-gluconic acid in the mobile phase. From this stock, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Prepare plant/fruit extracts as described in the general sample preparation section. The final extract should be in a solvent compatible with the mobile phase.

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards and samples.

-

Record the chromatograms and identify the this compound peak based on its retention time compared to the standard.

-

-

Quantification:

-

Integrate the peak area of the this compound peak in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Use the calibration curve to determine the concentration of this compound in the samples.

-

Conclusion

This compound is a naturally occurring organic acid in plants and fruits, primarily functioning as an intermediate in the gluconate shunt, which feeds into the pentose phosphate pathway. While its direct role as a signaling molecule is not yet established, its position in central metabolism suggests a potential indirect influence on cellular redox status and signaling. Accurate quantification of this compound is achievable through established enzymatic and HPLC methods, providing researchers with the tools to further investigate its distribution and physiological significance in the plant kingdom. Future research focusing on the systematic quantification of this compound across a wider variety of plant species and developmental stages will be crucial for a more complete understanding of its role in plant biology.

References

D-Gluconate as a Carbon Source for Bacterial Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-gluconate, a six-carbon sugar acid, serves as a valuable carbon and energy source for a wide range of bacteria. Its metabolism is a key aspect of bacterial physiology, particularly in environments where glucose may be scarce or other sugars are more abundant. Understanding the transport, catabolism, and regulation of this compound utilization is crucial for various fields, including microbial physiology, metabolic engineering, and the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the core metabolic pathways, regulatory networks, and experimental methodologies used to study this compound metabolism in bacteria, with a focus on model organisms such as Escherichia coli and Pseudomonas species.

Metabolic Pathways for this compound Utilization

Bacteria primarily metabolize this compound through two main pathways: the Entner-Doudoroff (ED) pathway and the Pentose Phosphate (PP) pathway. The entry of gluconate into these pathways is initiated by its transport into the cytoplasm and subsequent phosphorylation.

Transport of this compound

Bacteria have evolved multiple transport systems for the uptake of this compound, often with varying affinities. In E. coli, several permeases are involved, including the high-affinity GntP, GntT, and GntW transporters, and the low-affinity GntU transporter.[1] These transporters are integral membrane proteins that facilitate the movement of gluconate across the cytoplasmic membrane. In Pseudomonas putida, a common carrier is involved in the uptake of both glucose and gluconate.[2]

Phosphorylation of this compound

Once inside the cell, this compound is phosphorylated to 6-phospho-D-gluconate by the enzyme gluconokinase (GntK) , a reaction that consumes one molecule of ATP.[3] This is a critical step that commits gluconate to further metabolism.

The Entner-Doudoroff (ED) Pathway

The ED pathway is a key route for gluconate catabolism in many bacteria, including Pseudomonas species where it is the exclusive route for glucose metabolism.[4][5] In E. coli, the ED pathway is induced in the presence of gluconate.[6][7] The pathway involves two key enzymes:

-

6-phosphogluconate dehydratase (Edd) : This enzyme catalyzes the dehydration of 6-phospho-D-gluconate to 2-keto-3-deoxy-6-phosphogluconate (KDPG).

-

KDPG aldolase (Eda) : This aldolase cleaves KDPG into one molecule of pyruvate and one molecule of glyceraldehyde-3-phosphate (G3P).

The G3P can then enter the glycolytic pathway to be converted to another molecule of pyruvate. The net yield from the ED pathway is one molecule of ATP, one molecule of NADH, and one molecule of NADPH per molecule of gluconate.[8]

The Pentose Phosphate (PP) Pathway

Alternatively, 6-phospho-D-gluconate can be funneled into the oxidative branch of the Pentose Phosphate (PP) pathway. This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis, and for producing precursors for nucleotide and aromatic amino acid biosynthesis. The key enzyme in this step is 6-phosphogluconate dehydrogenase (Gnd) , which catalyzes the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate, generating a molecule of NADPH. In some bacteria, like Gluconobacter oxydans, the PP pathway is the major route for cytoplasmic glucose and gluconate catabolism.[9]

Regulatory Mechanisms of this compound Metabolism

The utilization of this compound is tightly regulated at the transcriptional level to ensure that the necessary enzymes and transporters are synthesized only when gluconate is available.

The GntR Regulon

A central player in the regulation of gluconate metabolism is the GntR transcriptional repressor.[10] GntR belongs to a large family of transcriptional regulators and typically functions by binding to specific operator sites in the promoter regions of its target genes, thereby blocking transcription.[4][11]

In the absence of this compound, GntR binds to the operator regions of the gnt operons, repressing the expression of genes encoding gluconate transporters (e.g., gntP, gntU, gntT) and metabolic enzymes (e.g., gntK, edd, eda).[4][10][11]

When this compound enters the cell and is converted to 6-phospho-D-gluconate, these molecules act as inducers.[4] They bind to the GntR protein, causing a conformational change that reduces its affinity for the operator DNA. This leads to the dissociation of GntR from the promoter, allowing RNA polymerase to initiate transcription of the gnt genes.[4]

In E. coli, the regulation is more complex, involving two systems, GntI and GntII, which are controlled by both the GntR repressor and an activator protein, GntH.[11]

Quantitative Data on Bacterial Growth and Enzyme Kinetics

The efficiency of this compound as a carbon source is reflected in the growth rates of bacteria and the kinetic parameters of the involved enzymes and transporters.

Bacterial Growth on this compound

The specific growth rate of bacteria on this compound can vary depending on the species and the experimental conditions.

| Organism | Medium | Growth Rate (h⁻¹) | Doubling Time (min) | Reference(s) |

| Escherichia coli | Minimal salts + 0.2% gluconate | 0.68 - 0.89 | 47 - 60 | [12] |

| E. coli (parent strain) | Minimal gluconate | ~0.74 | 56 | [13] |

| E. coli (Δedd mutant) | Minimal gluconate | ~0.27 | 155 | [13] |

| Pseudomonas putida KT2440 | Gluconate minimal | ~0.54 | ~77 | [14] |

| Pseudomonas putida KT2442 | Gluconate minimal | ~0.18 | ~231 | [14] |

| Gluconobacter oxydans N44-1 | Glucose minimal | 0.11 | ~378 | [15] |

Enzyme and Transporter Kinetics

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the affinity and efficiency of enzymes and transporters involved in gluconate metabolism.

| Organism | Protein | Substrate | Km | Vmax | Reference(s) |

| Pseudomonas putida | Gluconate Transporter | This compound | 0.5 mM | - | [16] |

| Escherichia coli | High-affinity Gluconate Uptake | This compound | ~10 µM | ~25 nmol/min/mg dry mass | [17] |

| E. coli | Gluconokinase (GntK) | This compound | - | - | [18] |

| Rat Small Intestine | 6-Phosphogluconate Dehydrogenase | 6-Phosphogluconate | 595 ± 213 µM | 8.91 ± 1.92 U/mg protein | [2] |

| Rat Small Intestine | 6-Phosphogluconate Dehydrogenase | NADP⁺ | 53.03 ± 1.99 µM | 8.91 ± 1.92 U/mg protein | [2] |

Experimental Protocols

A variety of experimental techniques are employed to study this compound metabolism. Below are detailed protocols for key experiments.

Protocol 1: Bacterial Growth Curve Analysis on this compound

This protocol allows for the determination of bacterial growth rates on this compound as the sole carbon source.

Materials:

-

Bacterial strain of interest

-

Minimal medium (e.g., M9 or Davis minimal salts)

-

Sterile this compound stock solution (e.g., 20% w/v)

-

Sterile culture flasks or 96-well plates

-

Spectrophotometer or plate reader

-

Incubator shaker

Procedure:

-

Prepare Minimal Medium: Prepare the minimal medium according to the desired formulation and autoclave.

-

Prepare Starter Culture: Inoculate a single colony of the bacterial strain into a small volume of minimal medium supplemented with a non-repressing carbon source (e.g., glycerol or succinate) or a rich medium like LB broth. Incubate overnight with shaking at the optimal temperature for the strain.

-

Inoculate Experimental Cultures: The next day, wash the cells from the starter culture by centrifuging and resuspending the pellet in sterile minimal medium without a carbon source to remove any residual medium from the starter culture.

-

Dilute the washed cell suspension into fresh minimal medium containing this compound as the sole carbon source (e.g., to a final concentration of 0.2%). The initial optical density at 600 nm (OD600) should be low (e.g., 0.05).

-

Incubation and Monitoring: Incubate the cultures with vigorous shaking at the optimal temperature.

-

Measure the OD600 at regular intervals (e.g., every 30-60 minutes) until the culture reaches the stationary phase.

-

Data Analysis: Plot the natural logarithm of the OD600 values against time. The specific growth rate (µ) is the slope of the linear portion of this curve (the exponential growth phase). The doubling time can be calculated as ln(2)/µ.

Protocol 2: Assay for 6-Phosphogluconate Dehydrogenase (Edd) Activity

This spectrophotometric assay measures the activity of 6-phosphogluconate dehydratase by coupling the reaction to the oxidation of NADH.

Materials:

-

Cell-free extract of the bacterium grown in the presence of gluconate

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

6-phospho-D-gluconate solution

-

NADH solution

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NADH, and lactate dehydrogenase.

-

Initiate the Reaction: Add the cell-free extract to the cuvette and mix.

-

Start the Measurement: Add 6-phospho-D-gluconate to initiate the reaction. The Edd in the extract will convert 6-phospho-D-gluconate to KDPG, which is then cleaved by Eda (also present in the extract) to pyruvate and G3P. The pyruvate is then reduced to lactate by LDH, oxidizing NADH to NAD⁺.

-

Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time.

-

Calculate Activity: The rate of NADH oxidation is directly proportional to the activity of 6-phosphogluconate dehydratase. The enzyme activity can be calculated using the molar extinction coefficient of NADH.

Mandatory Visualizations

Experimental Workflow: Gene Knockout to Study Gluconate Metabolism

Logical Relationship: Entner-Doudoroff vs. Pentose Phosphate Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Gluconokinase - Wikipedia [en.wikipedia.org]

- 4. Identification of GntR as regulator of the glucose metabolism in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental Identification and Quantification of Glucose Metabolism in Seven Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. researchgate.net [researchgate.net]

- 8. Glucose and Gluconate Metabolism in an Escherichia coli Mutant Lacking Phosphoglucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive and Negative Transcriptional Regulation of the Escherichia coli Gluconate Regulon Gene gntT by GntR and the Cyclic AMP (cAMP)-cAMP Receptor Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RegulonDB Browser [regulondb.ccg.unam.mx]

- 11. Molecular Characterization of a Transcriptional Regulator GntR for Gluconate Metabolism in Industrial 2-Ketogluconate Producer Pseudomonas plecoglossicida JUIM01 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Growth of various strains on 0.2% gluconate - Bacteria Escherichia coli - BNID 106801 [bionumbers.hms.harvard.edu]

- 13. Glucose and gluconate metabolism in a mutant of Escherichia coli lacking gluconate-6-phosphate dehydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A reduction in growth rate of Pseudomonas putida KT2442 counteracts productivity advances in medium-chain-length polyhydroxyalkanoate production from gluconate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The uptake of glucose and gluconate by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Utilization of gluconate by Escherichia coli. Uptake of this compound by a mutant impaired in gluconate kinase activity and by membrane vesicles derived therefrom - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Physiological Effects of D-Gluconate in Mammalian Systems: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-gluconate, the conjugate base of D-gluconic acid, is a naturally occurring carbohydrate and a key intermediate in the pentose phosphate pathway (PPP) in mammalian systems. Beyond its fundamental metabolic role, this compound and its salts, particularly calcium gluconate, exhibit a range of physiological effects with significant therapeutic and research implications. This technical guide provides a comprehensive overview of the metabolism, signaling interactions, and physiological consequences of this compound administration in mammals. It includes quantitative data on its pharmacokinetics and enzymatic interactions, detailed experimental protocols for its study, and visual representations of its metabolic and signaling pathways.

This compound Metabolism: The Pentose Phosphate Pathway Shunt

In mammalian cells, this compound serves as a direct entry point into the pentose phosphate pathway, bypassing the initial, rate-limiting steps of glucose metabolism. This "gluconate shunt" involves two primary enzymatic reactions:

-

Phosphorylation by Gluconokinase (GntK): this compound is phosphorylated to 6-phospho-D-gluconate. This reaction is catalyzed by gluconokinase, an ATP-dependent enzyme.[1][2][3] While the presence and activity of human gluconokinase have been confirmed, detailed kinetic parameters for the mammalian enzyme are not extensively characterized in the literature. However, studies on human gluconokinase have demonstrated its high specificity for this compound.[1]

-

Oxidative Decarboxylation by 6-Phosphogluconate Dehydrogenase (6PGD): The resulting 6-phospho-D-gluconate is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase to yield ribulose-5-phosphate, with the concomitant reduction of NADP+ to NADPH.[4][5][6][7] This reaction is a critical source of NADPH for reductive biosynthesis and antioxidant defense.

Signaling Pathway of this compound Metabolism

Caption: Metabolic pathway of this compound into the Pentose Phosphate Pathway.

Quantitative Data on Physiological Effects

The physiological effects of this compound are often studied through the administration of its salts, most notably calcium gluconate.

Table 1: Pharmacokinetic Parameters of Intravenous Calcium Gluconate in Humans

| Parameter | Value | 95% Confidence Interval | Source |

| Systemic Clearance | 0.18 L/min | 0.07 to 0.27 L/min | [8][9] |

| Distributional Clearance | 1.25 L/min | 1.03 to 1.56 L/min | [8][9] |

| Central Volume of Distribution | 10.9 L | 9.3 to 12.6 L | [8][9] |

| Peripheral Volume of Distribution | 16.5 L | 12.5 to 24.7 L | [8][9] |

| Bioavailability (Intravenous) | 100% | - | [10] |

Table 2: Enzyme Kinetic Parameters for 6-Phosphogluconate Dehydrogenase (Rat Small Intestine)

| Parameter | Substrate | Value | Source |

| Km | 6-Phosphogluconate | 595 ± 213 µM | [6] |

| Km | NADP+ | 53.03 ± 1.99 µM | [6] |

| Vmax | - | 8.91 ± 1.92 U/mg protein | [6] |

| Ki (competitive inhibitor) | NADPH | 31.91 ± 1.31 µM | [6] |

Table 3: Comparative Bioavailability of Calcium Salts

| Calcium Salt | Relative Oral Bioavailability (vs. Carbonate) | 90% Confidence Interval (AUC0–12h) | Source |

| Calcium Glucoheptonate | 89% | 60.58%–122.30% | [11][12] |

| Calcium Carbonate | 100% (Reference) | - | [11][12] |

Note: Data for calcium gluconate specifically was not found in a direct comparison with calcium carbonate in the provided search results, but calcium glucoheptonate provides a relevant comparison for a soluble organic calcium salt.

Table 4: Inhibitory Effects of this compound

| Target | Effect | IC50 | Source |

| CLC-3 Chloride Channels | Inhibition of Cl- currents in neonatal hippocampal slices | Not explicitly stated, but significant inhibition observed. | [13] |

Key Physiological and Pharmacological Effects

Mineral Chelation and Delivery

This compound is an excellent chelator of divalent cations. This property is widely utilized in pharmacology to deliver minerals such as calcium, zinc, and iron. Calcium gluconate is a common intravenous and oral supplement to treat hypocalcemia.[10][14] The solubility of calcium gluconate is higher than that of calcium carbonate, which may enhance its absorption in individuals with achlorhydria.[14][15]

Neurological Effects

Recent studies have revealed that this compound can exert direct effects on neuronal activity. It has been shown to inhibit CLC-3 chloride channels, which are implicated in neonatal seizures.[13][16] This suggests a potential therapeutic role for gluconate as an anticonvulsant. Furthermore, gluconate has been reported to have a protective effect against excitotoxic neuronal death by acting as an antagonist at N-methyl-D-aspartate (NMDA) receptors.

Caption: this compound's dual neuroprotective mechanisms.

Experimental Protocols

Protocol for Kinetic Analysis of 6-Phosphogluconate Dehydrogenase

This protocol is adapted from a generalized method for determining enzyme kinetic parameters.[5]

Objective: To determine the Km and Vmax of 6-phosphogluconate dehydrogenase.

Principle: The activity of 6PGDH is measured by monitoring the rate of NADPH production, which absorbs light at 340 nm.

Materials:

-

Purified 6-phosphogluconate dehydrogenase

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

6-phosphogluconate stock solution

-

NADP+ stock solution

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Reagent Preparation: Prepare fresh stock solutions of 6-phosphogluconate and NADP+ in the assay buffer.

-

Assay Setup: In a cuvette, combine the assay buffer, a fixed, saturating concentration of one substrate (e.g., NADP+), and varying concentrations of the other substrate (6-phosphogluconate).

-

Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified 6PGDH to the cuvette.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the initial velocity (V0).

-

Data Collection: Repeat steps 2-4 for a range of 6-phosphogluconate concentrations.

-

Determination of Kinetic Parameters: Plot the initial velocities (V0) against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot can also be used for graphical analysis.

-

Repeat for NADP+: Repeat the entire procedure with a fixed, saturating concentration of 6-phosphogluconate and varying concentrations of NADP+.

Protocol for Assessing Pentose Phosphate Pathway Flux using 13C-Labeled Tracers

This protocol provides a generalized workflow for 13C-Metabolic Flux Analysis (MFA) to trace the metabolism of this compound through the PPP.[17][18][19]

Objective: To quantify the metabolic flux of this compound through the pentose phosphate pathway.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium

-

[1,2-13C2]glucose or other suitable 13C-labeled tracer

-

Ice-cold quenching solution (e.g., 80% methanol)

-

Extraction solvent (e.g., methanol/water/chloroform mixture)

-

Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with a medium containing the 13C-labeled tracer (e.g., [1,2-13C2]glucose).

-

Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled substrate.

-

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium.

-

Immediately add ice-cold quenching solution to halt all enzymatic activity.

-

Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

-

Add the extraction solvent, vortex, and incubate at -80°C to precipitate proteins and separate polar metabolites.

-

Centrifuge and collect the polar extract.

-

-

Sample Analysis (GC-MS):

-

Dry the polar extract.

-

Derivatize the metabolites to make them volatile (e.g., using silylation reagents).

-

Inject the derivatized sample into the GC-MS.

-

Analyze the mass spectra to determine the mass isotopomer distributions of key PPP and glycolytic intermediates.

-

-

Data Analysis:

-

Process the raw data to calculate the fractional labeling of metabolites.

-

Use metabolic flux analysis software to calculate the relative flux through the PPP.

-

Caption: Generalized workflow for 13C-Metabolic Flux Analysis.

This compound Assay Protocol

This protocol is based on the principles of a commercially available this compound assay kit.[20]

Objective: To measure the concentration of this compound in biological samples.

Principle: this compound is converted to a product that can be measured colorimetrically. The reaction involves a series of enzymatic steps, ultimately leading to the production of a colored compound that is proportional to the amount of this compound in the sample.

Materials:

-

This compound Assay Kit (containing assay buffer, gluconate converter, ATP, enzyme mix, developer, and gluconate standard)

-

Biological sample (e.g., plasma, serum, cell lysate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of this compound standards of known concentrations by diluting the provided gluconate standard.

-

Sample Preparation: Deproteinize samples if necessary.

-

Reaction Mix Preparation: Prepare a reaction mix according to the kit's instructions, typically containing the assay buffer, gluconate converter, ATP, and enzyme mix.

-

Assay:

-

Add the standards and samples to separate wells of the 96-well plate.

-

Add the reaction mix to each well.

-

Incubate at room temperature for a specified time.

-

Add the developer solution to each well.

-

Incubate for a further period to allow for color development.

-

-

Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculation: Subtract the background reading from all sample and standard readings. Plot the standard curve and determine the this compound concentration in the samples from the standard curve.

Conclusion and Future Directions

This compound is a multifaceted molecule with important roles in both core metabolism and specialized physiological processes. Its function as a direct precursor to the pentose phosphate pathway highlights its importance in cellular redox balance and biosynthesis. The therapeutic applications of its salts, particularly in mineral supplementation and potentially in neurology, underscore the need for continued research. Future investigations should focus on elucidating the detailed kinetic properties of mammalian gluconokinase, further characterizing the dose-dependent effects of gluconate on neuronal receptors, and exploring its therapeutic potential in a wider range of pathological conditions. The experimental protocols outlined in this guide provide a robust framework for advancing our understanding of the physiological effects of this compound in mammalian systems.

References

- 1. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gluconokinase - Wikipedia [en.wikipedia.org]

- 3. Gluconate Kinase Is Required for Gluconate Assimilation and Sporulation in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Bioequivalence and Pharmacokinetics of Intravenous Calcium during Cesarean Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. drugs.com [drugs.com]

- 11. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gluconate suppresses seizure activity in developing brains by inhibiting CLC-3 chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium gluconate supplementation is effective to balance calcium homeostasis in patients with gastrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. Gluconate suppresses seizure activity in developing brains by inhibiting CLC-3 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. abcam.com [abcam.com]

An In-Depth Technical Guide to the Entner-Doudoroff Pathway for D-Gluconate Catabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Entner-Doudoroff (ED) pathway is a crucial metabolic route for the catabolism of carbohydrates, particularly sugar acids like D-gluconate, in a wide range of microorganisms. This technical guide provides a comprehensive overview of the core aspects of the ED pathway for this compound catabolism, with a focus on the molecular mechanisms, key enzymatic players, and regulatory networks. Quantitative data on enzyme kinetics, metabolite concentrations, and protein abundance are presented in structured tables for comparative analysis. Detailed experimental protocols for the characterization of this pathway are also provided. Furthermore, this guide includes visualizations of the metabolic pathway and its intricate regulatory logic using Graphviz diagrams to facilitate a deeper understanding of this fundamental biological process.

Introduction

First elucidated in Pseudomonas saccharophila, the Entner-Doudoroff (ED) pathway represents a distinct alternative to the more commonly known Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, for carbohydrate metabolism. While the EMP pathway is widespread, the ED pathway is particularly prominent in many Gram-negative bacteria, including important genera such as Pseudomonas, Escherichia, and Zymomonas, as well as in some Gram-positive bacteria and archaea. This pathway is essential for the utilization of this compound, a sugar acid prevalent in various natural environments, including the mammalian gut. Recent evidence suggests that the ED pathway is not only a means of carbon and energy acquisition but also plays a significant role in bacterial pathogenesis and intestinal colonization.

This guide will delve into the core components of the ED pathway for this compound catabolism, providing the technical details necessary for researchers and professionals in drug development to understand and investigate this important metabolic route.

The Core Pathway: From this compound to Pyruvate and Glyceraldehyde-3-Phosphate

The catabolism of this compound via the Entner-Doudoroff pathway is a multi-step process involving phosphorylation, dehydration, and aldol cleavage. The key steps are as follows:

-

Transport and Phosphorylation: this compound is first transported into the cell. In Escherichia coli, this is mediated by specific permeases such as the high-affinity GntT and the low-affinity GntU transporters. Once inside the cytoplasm, this compound is phosphorylated by gluconokinase (GntK) to yield 6-phospho-D-gluconate , a reaction that consumes one molecule of ATP.

-

Dehydration: The first committed step of the ED pathway is the dehydration of 6-phospho-D-gluconate. This reaction is catalyzed by the enzyme 6-phosphogluconate dehydratase (Edd) , resulting in the formation of the key intermediate, 2-keto-3-deoxy-6-phosphogluconate (KDPG) .

-

Aldol Cleavage: The final step unique to the ED pathway is the cleavage of KDPG by KDPG aldolase (Eda) . This reaction yields two 3-carbon molecules: pyruvate and glyceraldehyde-3-phosphate (G3P) .

The resulting glyceraldehyde-3-phosphate can then enter the lower stages of the EMP pathway to be further metabolized to pyruvate, generating ATP and NADH.

Stoichiometry of the Entner-Doudoroff Pathway for this compound Catabolism:

This compound + ATP + NAD⁺ + NADP⁺ → 2 Pyruvate + ADP + NADH + NADPH + H⁺

For each molecule of this compound catabolized, the net yield is 1 ATP, 1 NADH, and 1 NADPH.

Figure 1: The Entner-Doudoroff pathway for this compound catabolism.

Regulation of the Entner-Doudoroff Pathway in Escherichia coli

The expression of the genes encoding the enzymes of the ED pathway is tightly regulated to ensure efficient carbon utilization. In E. coli, the genes for the two core enzymes, edd and eda, are located in an operon. The regulation of this operon is complex, involving multiple transcription factors that respond to different environmental cues.

-

GntR Repressor: The primary regulator of the edd-eda operon is the GntR repressor. In the absence of gluconate, GntR binds to operator sites in the promoter region of the operon, preventing transcription. When this compound is present, it or a metabolite derived from it acts as an inducer, binding to GntR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription of the edd and eda genes.

-

KdgR Repressor: The eda gene is also under the control of the KdgR repressor, which regulates genes involved in the catabolism of hexuronates. This dual regulation allows for the induction of eda in the presence of other sugar acids that can be funneled into the lower part of the ED pathway.

-

PhoB Activator: Under conditions of phosphate limitation, the PhoB response regulator can activate the expression of eda. This suggests a link between phosphate homeostasis and carbon metabolism.

-

Catabolite Repression: Like many other catabolic operons, the edd-eda operon is subject to catabolite repression, ensuring that glucose is preferentially metabolized when available.

Figure 2: Logical relationships in the regulation of the edd-eda operon in E. coli.

Quantitative Data

A thorough understanding of the Entner-Doudoroff pathway necessitates the analysis of quantitative data. The following tables summarize key kinetic parameters of the core enzymes, intracellular metabolite concentrations, and protein abundance levels in E. coli.

Table 1: Enzyme Kinetics of Key Entner-Doudoroff Pathway Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |

| 6-Phosphogluconate dehydratase (Edd) | Escherichia coli | 6-Phospho-D-gluconate | 0.15 | - | - | [1] |

| 6-Phosphogluconate dehydratase (Edd) | Zymomonas mobilis | 6-Phospho-D-gluconate | 0.44 | 245 | - | [1] |

| 6-Phosphogluconate dehydratase (Edd) | Caulobacter crescentus | 6-Phospho-D-gluconate | 0.3 | 61.6 | - | [1] |

| KDPG aldolase (Eda) | Escherichia coli | KDPG | 0.032 | - | 83 | [1] |

| KDPG aldolase (Eda) | Pseudomonas putida | KDPG | 0.09 | - | - | [1] |

| KDPG aldolase (Eda) | Zymomonas mobilis | KDPG | 0.21 | - | - | [1] |

Note: '-' indicates data not available in the cited sources.

Table 2: Intracellular Metabolite Concentrations in E. coli during Gluconate Catabolism

| Metabolite | Condition | Intracellular Concentration (mM) | Reference |

| This compound | Grown on 0.69 mM gluconate | ~0.69 | [1] |

| 6-Phospho-D-gluconate | Wild-type grown on gluconate | ~0.3-0.5 | [1] |

| 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | eda mutant with gluconate addition | 2.0 (within 15s) |

Table 3: Abundance of Entner-Doudoroff Pathway Proteins in E. coli Grown on Glucose vs. Gluconate

| Protein | Gene | Function | Fold Change (Gluconate/Glucose) | Reference |

| GntT | gntT | High-affinity gluconate transporter | >10 | [1] |

| GntK | gntK | Gluconokinase | >10 | [1] |

| Edd | edd | 6-Phosphogluconate dehydratase | ~11.2 | |

| Eda | eda | KDPG aldolase | ~5.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Entner-Doudoroff pathway.

Assay for 6-Phosphogluconate Dehydratase (Edd) Activity

This assay measures the activity of Edd by coupling the production of KDPG to its cleavage by an excess of KDPG aldolase (Eda), and then measuring the formation of pyruvate.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

-

Substrate: 100 mM 6-phospho-D-gluconate

-

Coupling Enzyme: Purified KDPG aldolase (Eda) (≥ 5 units/mL)

-

Lactate Dehydrogenase (LDH) (≥ 10 units/mL)

-

NADH: 10 mM solution

-

Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a microplate well or a cuvette containing:

-

800 µL Assay Buffer

-

50 µL 10 mM NADH

-

20 µL LDH

-

20 µL KDPG aldolase

-

-

Add the cell extract or purified Edd enzyme solution to the reaction mixture.

-

Incubate for 2 minutes at 30°C to allow for the reduction of any endogenous pyruvate.

-

Initiate the reaction by adding 100 µL of 100 mM 6-phospho-D-gluconate.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the rate of NADH oxidation. The rate of the reaction is proportional to the Edd activity.

Calculation:

One unit of Edd activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and thus the oxidation of 1 µmol of NADH) per minute under the specified conditions. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Assay for KDPG Aldolase (Eda) Activity

This is a direct spectrophotometric assay that measures the cleavage of KDPG.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

-

Substrate: 10 mM 2-keto-3-deoxy-6-phosphogluconate (KDPG)

-

Lactate Dehydrogenase (LDH) (≥ 10 units/mL)

-

NADH: 10 mM solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 µL Assay Buffer

-

50 µL 10 mM NADH

-

20 µL LDH

-

-

Add the cell extract or purified Eda enzyme solution.

-

Incubate for 2 minutes at 30°C.

-

Initiate the reaction by adding 80 µL of 10 mM KDPG.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the rate of NADH oxidation, which is equivalent to the rate of pyruvate formation from KDPG cleavage.

Extraction and Measurement of Intracellular Metabolites